

# Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)

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## Compound of Interest

Compound Name: 2-Chloro-5-iodotoluene

Cat. No.: B057329

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-5-iodotoluene**, a key halogenated hydrocarbon intermediate used in organic synthesis and drug discovery.

## Core Properties and Specifications

**2-Chloro-5-iodotoluene** is a disubstituted toluene derivative utilized as a building block in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

## Physical and Chemical Properties

The key physical and chemical data for **2-Chloro-5-iodotoluene** are presented in Table 1. This compound is typically a colorless to yellow liquid or a low-melting solid, depending on purity and ambient temperature.<sup>[1]</sup>

Property	Value	Reference(s)
CAS Number	116632-41-8	[2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClI	[2][3][5][6]
Molecular Weight	252.48 g/mol	[2][3][5][6]
Boiling Point	239 °C (lit.), 242.4 °C	[1][2][3][4]
Melting Point	10 °C	[1]
Density	1.81 g/mL at 25 °C (lit.)	[1][2][4]
Refractive Index	n <sub>20/D</sub> 1.624 (lit.)	[1][2][4]
Appearance	Colorless to yellow liquid; brown to dark brown low melting solid	[1]
Purity	≥95-98%	[2][5][7]

## Structural Information

Identifier	Value	Reference(s)
Synonyms	1-Chloro-4-iodo-2-methylbenzene	
InChI Key	MMBDKGFWRISRD-UHFFFAOYSA-N	[2]
SMILES	<chem>Cc1cc(I)ccc1Cl</chem>	[2]

## Safety and Handling

**2-Chloro-5-iodotoluene** is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, should be used when handling this chemical.[2]

Safety Data	Value	Reference(s)
Signal Word	Warning	[2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	[2][8]
Flash Point	110 °C / 230 °F (closed cup)	[2][4]
Storage Temperature	2-8°C (protect from light) or 10-25°C	[1][3]
Target Organs	Respiratory system	[2]

## Applications in Synthesis and Drug Discovery

**2-Chloro-5-iodotoluene** serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[6] Its primary utility lies in its capacity to participate in cross-coupling reactions, where the iodo- and chloro-substituents provide orthogonal reactivity.

The compound is a precursor for the synthesis of various complex molecules, including:

- 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine, a scaffold used in the development of novel aromatase inhibitors.[2]
- 3-(4'-chloro-3'-tolyl)thiophene.[1][2]
- Bromomethyl-2-chloro-5-iodobenzene.[1][2]

While one commercial source suggests **2-Chloro-5-iodotoluene** itself may act as an estrogen receptor antagonist and aromatase inhibitor, the predominant body of scientific literature indicates that its derivatives are the biologically active agents.[2][3][9][10] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating

hormone-dependent breast cancer.[9][10] The use of **2-Chloro-5-iodotoluene** to build precursors for these inhibitors highlights its importance in medicinal chemistry.[2]

## Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the synthesis and use of **2-Chloro-5-iodotoluene**. These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety protocols.

### Synthesis of 2-Chloro-5-iodotoluene via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][8][11] This protocol outlines the synthesis of **2-Chloro-5-iodotoluene** from 4-chloro-3-methylaniline.

Methodology:

- Diazotization:
  - Dissolve 4-chloro-3-methylaniline (1.0 eq) in a cold aqueous solution of a strong mineral acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>).
  - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
  - Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
- Iodination (Displacement):
  - In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq) in water.
  - Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature.
  - Add a solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to quench any remaining iodine.
  - Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
  - Wash the combined organic layers with water and then with brine.
  - Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
  - Filter and concentrate the solvent under reduced pressure.
  - Purify the resulting crude oil by vacuum distillation to yield pure **2-Chloro-5-iodotoluene**.

## Use in Suzuki-Miyaura Cross-Coupling

**2-Chloro-5-iodotoluene** is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, typically reacting at the more labile carbon-iodine bond.<sup>[12]</sup> This allows for the selective formation of a new carbon-carbon bond.

### Methodology:

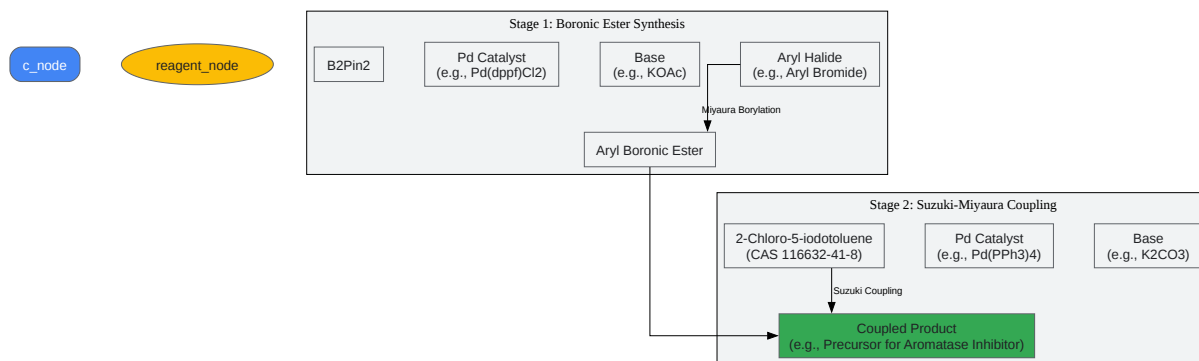
- Reaction Setup:
  - To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **2-Chloro-5-iodotoluene** (1.0 eq), the desired arylboronic acid or arylboronic ester (1.1-1.5 eq), and a base such as  $\text{K}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$  (2.0-3.0 eq).<sup>[4][13]</sup>
  - Add a palladium catalyst, for example,  $\text{Pd}(\text{PPh}_3)_4$  (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq).<sup>[14]</sup>
  - Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.<sup>[4]</sup>

- Reaction Execution:
  - Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[\[4\]](#)
  - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[\[13\]](#)
  - Wash the combined organic layers with water and brine.
  - Dry the organic layer over an anhydrous drying agent.
  - Filter and remove the solvent in vacuo.
  - Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[\[13\]](#)

## Visualized Workflow and Pathways

### Synthetic Utility in Cross-Coupling Reactions

The primary application of **2-Chloro-5-iodotoluene** is as a building block in multi-step syntheses. The diagram below illustrates a typical two-stage synthetic workflow where an aryl halide is first converted to a boronic ester, which then participates in a Suzuki coupling reaction with **2-Chloro-5-iodotoluene** to form a biaryl product, a common structural motif in drug candidates.



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Caption: Generalized workflow for synthesizing biaryl compounds using **2-Chloro-5-iodotoluene**.

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